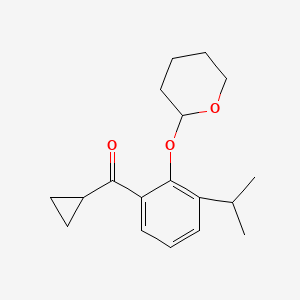
Cyclopropyl(3-isopropyl-2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(3-isopropyl-2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanone is an organic compound with the molecular formula C18H24O3 It is characterized by a cyclopropyl group attached to a phenyl ring, which is further substituted with an isopropyl group and a tetrahydro-2H-pyran-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-isopropyl-2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanone typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with an isopropyl group through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Attachment of the Tetrahydro-2H-pyran-2-yloxy Group: This step involves the protection of a hydroxyl group with tetrahydro-2H-pyran-2-yloxy using an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl(3-isopropyl-2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the cyclopropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted phenyl or cyclopropyl derivatives.
Applications De Recherche Scientifique
Cyclopropyl(3-isopropyl-2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclopropyl(3-isopropyl-2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropyl(3-isopropylphenyl)methanone: Lacks the tetrahydro-2H-pyran-2-yloxy group.
Cyclopropyl(2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanone: Lacks the isopropyl group.
Isopropyl(3-isopropyl-2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanone: Lacks the cyclopropyl group.
Uniqueness
Cyclopropyl(3-isopropyl-2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanone is unique due to the presence of all three functional groups: cyclopropyl, isopropyl, and tetrahydro-2H-pyran-2-yloxy. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H24O3 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
cyclopropyl-[2-(oxan-2-yloxy)-3-propan-2-ylphenyl]methanone |
InChI |
InChI=1S/C18H24O3/c1-12(2)14-6-5-7-15(17(19)13-9-10-13)18(14)21-16-8-3-4-11-20-16/h5-7,12-13,16H,3-4,8-11H2,1-2H3 |
Clé InChI |
LOCWSPRMOIISPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(=O)C2CC2)OC3CCCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


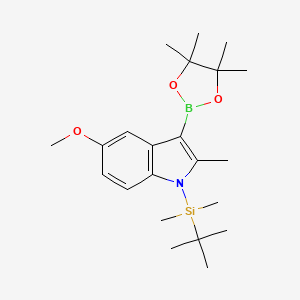

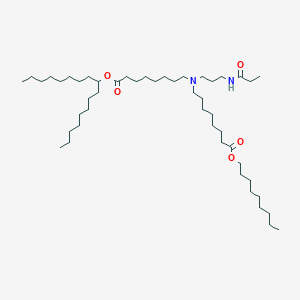
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367629.png)
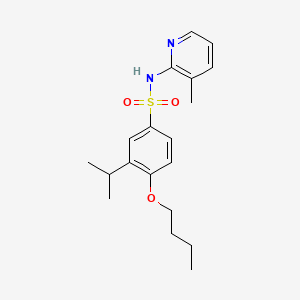
![2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B13367642.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13367643.png)

![6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367663.png)
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367676.png)
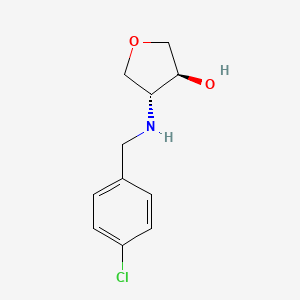

![10-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13367695.png)
![Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B13367697.png)
